molecular formula C10H12N4O2S B6769636 N-[1-(thiadiazole-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide

N-[1-(thiadiazole-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide

Cat. No.: B6769636
M. Wt: 252.30 g/mol
InChI Key: JNAYXAIZABTXBK-UHFFFAOYSA-N
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Description

N-[1-(Thiadiazole-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a thiadiazole ring, an azetidine ring, and a cyclopropane carboxamide group

Properties

IUPAC Name

N-[1-(thiadiazole-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c15-9(6-1-2-6)11-7-3-14(4-7)10(16)8-5-17-13-12-8/h5-7H,1-4H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAYXAIZABTXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CN(C2)C(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiadiazole-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the formation of the azetidine ring, and finally the attachment of the cyclopropane carboxamide group. Common reagents used in these reactions include thionyl chloride, hydrazine, and various amines. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Thiadiazole-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the compound may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-(Thiadiazole-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(thiadiazole-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(Thiadiazole-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide: shares structural similarities with other thiadiazole and azetidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the thiadiazole and azetidine rings with the cyclopropane carboxamide group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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